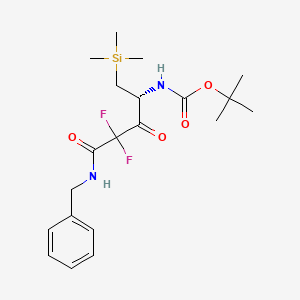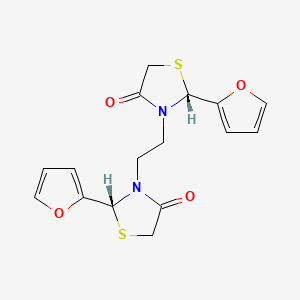
Carbamic acid, (3,3-difluoro-2-oxo-4-((phenylacetyl)amino)-1-(phenylmethyl)butyl)-, phenylmethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (3,3-difluoro-2-oxo-4-((phenylacetyl)amino)-1-(phenylmethyl)butyl)-, phenylmethyl ester is a complex organic compound It features a carbamic acid core with various functional groups, including difluoro, oxo, phenylacetyl, and phenylmethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3,3-difluoro-2-oxo-4-((phenylacetyl)amino)-1-(phenylmethyl)butyl)-, phenylmethyl ester typically involves multi-step organic reactions. The process might start with the preparation of the carbamic acid core, followed by the introduction of the difluoro and oxo groups through specific reagents and conditions. The phenylacetyl and phenylmethyl groups are then added through further reactions, possibly involving acylation and alkylation steps.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, affecting the oxo group.
Substitution: Replacement of one functional group with another, which could occur at the phenyl or difluoro groups.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions would vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its interactions with biological molecules, potentially serving as a probe or inhibitor in biochemical assays.
Medicine
In medicine, this compound could be investigated for its pharmacological properties, such as its potential as a drug candidate for treating specific diseases.
Industry
In industry, it might be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
Similar compounds might include other carbamic acid derivatives with different substituents. Examples could be:
- Carbamic acid, (3,3-difluoro-2-oxo-4-((phenylacetyl)amino)-1-(methyl)butyl)-, phenylmethyl ester
- Carbamic acid, (3,3-difluoro-2-oxo-4-((phenylacetyl)amino)-1-(ethyl)butyl)-, phenylmethyl ester
Uniqueness
The uniqueness of carbamic acid, (3,3-difluoro-2-oxo-4-((phenylacetyl)amino)-1-(phenylmethyl)butyl)-, phenylmethyl ester lies in its specific combination of functional groups, which might confer unique chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
148797-27-7 |
|---|---|
分子式 |
C27H26F2N2O4 |
分子量 |
480.5 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-4,4-difluoro-3-oxo-1-phenyl-5-[(2-phenylacetyl)amino]pentan-2-yl]carbamate |
InChI |
InChI=1S/C27H26F2N2O4/c28-27(29,19-30-24(32)17-21-12-6-2-7-13-21)25(33)23(16-20-10-4-1-5-11-20)31-26(34)35-18-22-14-8-3-9-15-22/h1-15,23H,16-19H2,(H,30,32)(H,31,34)/t23-/m0/s1 |
InChI 键 |
DYBFRICXIWEKTC-QHCPKHFHSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)C(CNC(=O)CC2=CC=CC=C2)(F)F)NC(=O)OCC3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)C(CNC(=O)CC2=CC=CC=C2)(F)F)NC(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


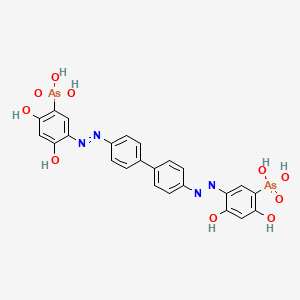
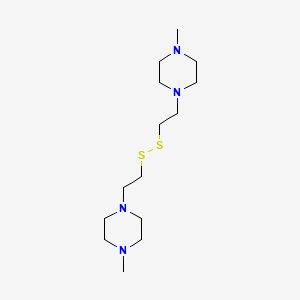
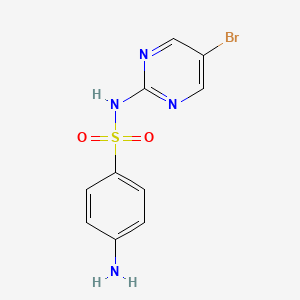
![5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole](/img/structure/B12805106.png)

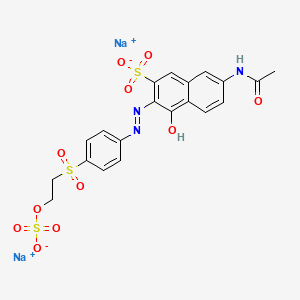
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate](/img/structure/B12805113.png)
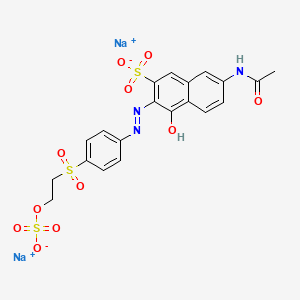
![Dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate](/img/structure/B12805128.png)


